N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole ring via a sulfanyl bridge. The molecule is further substituted with fluorinated aromatic groups at both the thiazole (4-fluorophenyl) and acetamide (2-fluorophenyl) moieties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4OS2/c1-13-21(31-22(25-13)14-6-8-15(23)9-7-14)18-10-11-20(28-27-18)30-12-19(29)26-17-5-3-2-4-16(17)24/h2-11H,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCYXAJAEWLNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole moiety linked to a pyridazine ring and is characterized by the presence of fluorinated phenyl groups. The structural complexity suggests multiple sites for interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Anticonvulsant Activity : Compounds containing thiazole and pyridazine moieties have shown significant anticonvulsant properties. For instance, related thiazole-integrated compounds demonstrated effective protection in picrotoxin-induced convulsion models .
- Anticancer Potential : Thiazole derivatives have been evaluated for their anticancer activity against various cell lines. For example, certain thiazole-linked compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating strong activity .
- Enzymatic Inhibition : Compounds similar to this compound have been explored as inhibitors of specific enzymes involved in cancer progression, showcasing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding the biological activity of this compound. Key observations include:
- Fluorinated Substituents : The presence of fluorine atoms on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole and Pyridazine Linkage : The thiazole moiety contributes significantly to the anticonvulsant activity, while the pyridazine ring may enhance overall stability and bioavailability .
Case Studies
- Anticonvulsant Efficacy : In a study assessing various thiazole derivatives, one compound exhibited a median effective dose (ED50) of 18.4 mg/kg in seizure models, indicating promising anticonvulsant effects .
- Cytotoxicity Assessment : A derivative similar to this compound was tested against NIH/3T3 and A549 cell lines, revealing strong selectivity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (sulfanyl-acetamide linkages, fluorinated aryl groups, or heterocyclic cores). Data are derived from synthesized derivatives and their reported bioactivities.
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Insights:
Heterocyclic Core Influence :
- The target compound’s pyridazine-thiazole system is distinct from the 1,2,4-triazole cores prevalent in analogs . Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to triazoles, which rely on hydrogen-bonding interactions .
- The dihydroimidazo-thiazole in shares a thiazole motif but lacks the pyridazine ring, suggesting divergent target selectivity .
Substituent Effects :
- Fluorine Positioning : The 2-fluorophenyl group on the acetamide moiety (target compound) contrasts with the 3-fluorophenyl (442648-07-9) or 3,4-difluorophenyl (477332-63-1) substituents. Fluorine’s electron-withdrawing properties improve metabolic stability and membrane permeability, but ortho-substitution (as in the target) may sterically hinder binding .
- Methyl Group on Thiazole : The 4-methyl group in the target compound’s thiazole ring could enhance hydrophobic interactions, similar to 4-methylphenyl in 477332-63-1 .
Bioactivity Trends :
- Triazole-based analogs (e.g., 476483-99-5, 477332-63-1) exhibit broad-spectrum antimicrobial activity , particularly against Gram-positive bacteria, attributed to the triazole’s ability to disrupt bacterial cell wall synthesis .
- Anti-exudative activity in 442648-07-9 (comparable to diclofenac) highlights the role of sulfanyl-acetamide linkages in modulating inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
